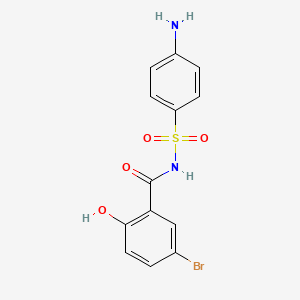
N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and are widely used in medicinal chemistry. This compound features a bromine atom, a hydroxyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide typically involves multiple steps:
Formation of Sulfonamide: The initial step involves the reaction of 4-aminobenzenesulfonyl chloride with 5-bromo-2-hydroxybenzoic acid in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.
Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave Irradiation: This method enhances the reaction rate and yield by using microwave energy to heat the reaction mixture.
Continuous Flow Synthesis: This technique allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve heating and the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation of the hydroxyl group yields ketones.
Reduction Products: Reduction of the hydroxyl group yields alkanes.
Scientific Research Applications
N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-5-bromo-2-hydroxybenzamide involves:
Molecular Targets: The compound targets bacterial enzymes, inhibiting their function and preventing bacterial growth.
Pathways Involved: It interferes with the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfabenzamide: Another sulfonamide with antibacterial properties.
Sulfathiazole: Known for its use in treating bacterial infections.
Sulfacetamide: Used in topical antibacterial preparations.
Properties
CAS No. |
62547-27-7 |
|---|---|
Molecular Formula |
C13H11BrN2O4S |
Molecular Weight |
371.21 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-5-bromo-2-hydroxybenzamide |
InChI |
InChI=1S/C13H11BrN2O4S/c14-8-1-6-12(17)11(7-8)13(18)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18) |
InChI Key |
XMINFYATOFVCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















